3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid
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Overview
Description
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[73102,7]trideca-2,4,6-trien-10-yl]benzoic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the benzoic acid moiety via coupling reactions.
- Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve:
- Use of continuous flow reactors for efficient synthesis.
- Employment of green chemistry principles to minimize waste and environmental impact.
- Implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions may result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors to modulate their activity.
- Interfering with cellular pathways to induce desired effects.
- Engaging in chemical reactions within biological systems to produce active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid: can be compared with other tricyclic compounds such as:
Uniqueness
- The unique structure of this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-18-10-14(13-7-2-3-8-15(13)24-18)19-17(23)20(18)12-6-4-5-11(9-12)16(21)22/h2-9,14H,10H2,1H3,(H,19,23)(H,21,22)/t14-,18-/m1/s1 |
InChI Key |
VCKXLTWFHBRJCE-RDTXWAMCSA-N |
Isomeric SMILES |
C[C@]12C[C@H](C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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